Protionamide Protionamide Prothionamide is a member of pyridines.
Prothionamide has been used in trials studying the treatment of MDR-TB and HIV Infections.
Protionamide is a thioamide derivative with antitubercular activity. Protionamide forms a covalent adduct with bacterial nicotinamide adenine dinucleotide (NAD), PTH-NAD, which competitively inhibits 2-trans-enoyl-ACP reductase (inhA), an enzyme essential for mycolic acid synthesis. This results in increased cell wall permeability and decreased resistance against cell injury eventually leading to cell lysis. Mycolic acids, long-chain fatty acids, are essential mycobacterial cell wall components and play a key role in resistance to cell injury and mycobacterial virulence.
Antitubercular agent similar in action and side effects to ETHIONAMIDE. It is used mostly in combination with other agents.
Brand Name: Vulcanchem
CAS No.: 14222-60-7
VCID: VC20748630
InChI: InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)
SMILES: CCCC1=NC=CC(=C1)C(=S)N
Molecular Formula: C9H12N2S
Molecular Weight: 180.27 g/mol

Protionamide

CAS No.: 14222-60-7

Cat. No.: VC20748630

Molecular Formula: C9H12N2S

Molecular Weight: 180.27 g/mol

* For research use only. Not for human or veterinary use.

Protionamide - 14222-60-7

CAS No. 14222-60-7
Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
IUPAC Name 2-propylpyridine-4-carbothioamide
Standard InChI InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)
Standard InChI Key VRDIULHPQTYCLN-UHFFFAOYSA-N
Isomeric SMILES CCCC1=NC=CC(=C1)C(=N)S
SMILES CCCC1=NC=CC(=C1)C(=S)N
Canonical SMILES CCCC1=NC=CC(=C1)C(=S)N
Appearance A crystalline solid
Melting Point 136.7 °C

Chemical Properties and Structure

Molecular Characteristics

Protionamide represents an important compound in the thioamide class of antibacterial agents with specific activity against mycobacteria. The compound's fundamental chemical properties are essential to understanding its biological activity and pharmaceutical formulation potential.

The molecular formula of protionamide is C9H12N2S with a molecular weight of 180.27 g/mol . It is classified as an achiral compound with no optical activity, having zero defined stereocenters and zero E/Z centers . This achirality is significant from a pharmaceutical perspective, as it eliminates stereoisomer-related complexities in manufacturing and quality control processes.

The chemical structure can be precisely defined using standard notations. The SMILES (Simplified Molecular Input Line Entry System) representation is CCCC1=NC=CC(=C1)C(N)=S, while its InChIKey is VRDIULHPQTYCLN-UHFFFAOYSA-N . These standardized identifiers allow for consistent identification in chemical databases and research literature.

Structural Features and Relationship to Other Compounds

Protionamide's structure features a pyridine ring with a thioamide group at position 4, and a propyl chain attached to the ring. This architecture is crucial to its antimicrobial properties and pharmacodynamic profile. The compound is structurally related to ethionamide, with the primary difference being the α-position substituent - protionamide contains a propyl group where ethionamide has an ethyl group . This structural variation, while seemingly minor, can impact lipophilicity, tissue penetration, and metabolic stability.

The following table summarizes the key structural and chemical properties of protionamide:

PropertyValue
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0/0
E/Z Centers0
Charge0

The thioamide functional group (C(N)=S) is particularly significant as it is critical for the formation of adducts with nicotinamide adenine dinucleotide (NAD) in the bacterial cell, which underlies its mechanism of action .

Pharmacological Classification and History

Development and Therapeutic Class

Protionamide belongs to the thioamide group of antimicrobial agents, specifically developed for antitubercular activity. The compound was developed in the late 1950s, following the earlier discovery of related compounds with antimycobacterial properties . Its development represents part of the ongoing effort to address tuberculosis infections, particularly those resistant to first-line treatments.

The structural modifications introduced in protionamide were designed to enhance efficacy and potentially mitigate some of the adverse effects associated with earlier thioamide compounds. Despite being in use for several decades, comprehensive pharmacological evaluations using modern methodologies have been relatively sparse compared to first-line TB drugs.

Regulatory Status and Global Utilization

Protionamide has received regulatory approval in Germany for the treatment of tuberculosis and drug-resistant TB . Despite its relatively limited formal approval status globally, the compound has been widely used in clinical practice for multidrug-resistant tuberculosis treatment regimens.

According to World Health Organization (WHO) classifications, protionamide is categorized in Group C of MDR-TB treatment regimens . This classification indicates that it is recommended for use when five more effective drugs (those in Groups A and B) cannot be utilized . This positioning reflects both its established efficacy and its challenging side effect profile relative to newer agents.

The compound's long history of use stands somewhat in contrast to the limited published evidence formally demonstrating its safety and efficacy profiles by contemporary standards . This represents a common challenge with medications developed before the era of highly standardized clinical trials and pharmacokinetic analyses.

Mechanism of Action

Molecular Targets and Biochemical Interactions

The antimycobacterial activity of protionamide operates through a specific molecular mechanism that disrupts essential cellular processes in mycobacteria. While the complete mechanistic details remain under investigation, significant aspects have been elucidated through biochemical and cellular studies.

Protionamide is a prodrug that requires metabolic activation within mycobacterial cells. After activation, it forms a covalent adduct with bacterial nicotinamide adenine dinucleotide (NAD), creating a complex referred to as PTH-NAD . This adduct formation represents a critical step in the compound's antimicrobial activity.

The PTH-NAD complex functions as a competitive inhibitor of 2-trans-enoyl-ACP reductase (InhA), an enzyme that plays an essential role in mycolic acid synthesis in mycobacteria . InhA inhibition has been established through cell-based activation methods and structural studies that provide insight into the molecular interactions between the drug-NAD adduct and the enzyme target .

Cellular Effects and Resistance Mechanisms

The inhibition of InhA by protionamide leads to profound disruptions in mycobacterial cell physiology. Specifically, the blockade of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, which is critical for the organism's survival and pathogenicity .

The consequences of this inhibition include:

  • Increased cell wall permeability, allowing for greater penetration of other antimicrobial compounds

  • Decreased resistance against environmental stresses and immune system components

  • Eventual cell lysis due to structural compromise of the cell envelope

Mycolic acids themselves are long-chain fatty acids that serve as essential components of the mycobacterial cell wall. These compounds play key roles in resistance to cell injury and contribute significantly to mycobacterial virulence . By disrupting mycolic acid synthesis, protionamide fundamentally undermines the structural integrity and defensive capabilities of pathogenic mycobacteria.

Resistance to protionamide often develops through mechanisms that prevent its activation or alter the binding interactions between the PTH-NAD adduct and InhA. Importantly, cross-resistance between protionamide and ethionamide is common, limiting the sequential use of these compounds in treatment regimens .

Pharmacokinetics and Dosing

Absorption, Distribution, and Elimination

Understanding the pharmacokinetic profile of protionamide is essential for optimizing its clinical application. Despite its decades of use, comprehensive pharmacokinetic characterization using modern approaches has been relatively recent.

A bioequivalence study comparing protionamide formulations revealed important parameters regarding its absorption and distribution . After oral administration of a 250 mg tablet under fasting conditions, protionamide demonstrates relatively rapid absorption with a mean time to maximum concentration (tmax) of approximately 1.2-1.24 hours .

The maximum plasma concentration (Cmax) reaches approximately 1729-1878 ng/mL after a single 250 mg dose, while the area under the concentration-time curve (AUC) values are approximately 5661-5843 ng·h/mL for AUC0-t and 5821-5996 ng·h/mL for AUC0-inf . These parameters provide crucial information for establishing therapeutic dosing regimens.

Population Pharmacokinetic Modeling and Dose Optimization

A significant advancement in protionamide pharmacology came with the development of population pharmacokinetic models. A 2022 study analyzed multiple plasma samples from 27 MDR-TB patients treated with protionamide to develop such a model .

The pharmacokinetic profile was best described by a two-compartment model with first-order elimination and transit absorption compartment model with allometric scaling on clearance . This sophisticated modeling approach allowed for more precise characterization of the drug's behavior in diverse patient populations.

The study findings have important implications for dosing strategies. While traditional WHO recommendations followed weight-band approaches (500 mg/day for weight <50 kg and 750 mg/day for weight >50 kg), the population pharmacokinetic analysis indicated that a fixed dose of 750 mg/day, regardless of weight-band, may be more appropriate for adult MDR-TB patients with weights ranging from 40 to 67 kg .

Efficacy and MIC-Based Dosing Considerations

The relationship between dosing, plasma concentration, and microbial inhibition represents a critical aspect of antimicrobial pharmacokinetics. For protionamide, probability of target attainment analyses based on systemic exposure and minimum inhibitory concentration (MIC) values provide valuable insights.

This pharmacokinetic-pharmacodynamic relationship highlights the importance of appropriate dosing for both effective treatment and prevention of resistance development - a particularly crucial consideration for second-line agents used in resistant infections.

Clinical Evidence and Future Directions

Evidence Base for Clinical Efficacy

Despite protionamide's long-standing use in TB treatment regimens, formal evidence demonstrating its safety and efficacy by contemporary standards remains relatively limited . Much of its clinical positioning relies on accumulated clinical experience and extrapolation from related compounds rather than large, modern clinical trials.

The limited published evidence base represents a common challenge with medications that entered clinical use before the era of highly standardized clinical trials. This gap has prompted efforts to better characterize the compound's properties using modern pharmacokinetic and pharmacodynamic approaches.

Bioequivalence Studies and Formulation Considerations

Available studies include bioequivalence assessments comparing different protionamide formulations. One such study compared Protionamide 250 mg tablets from Micro Labs Ltd. with the reference product Peteha® 250 mg tablets from Fatol Arzneimittel, Germany .

The study demonstrated bioequivalence between these formulations, with the test product meeting acceptance criteria for both AUC and Cmax parameters . These findings support the interchangeability of quality-assured generic formulations, potentially expanding access to this important second-line agent.

Research Gaps and Future Directions

Several important research gaps remain in the understanding of protionamide. These include:

  • Limited data on optimal duration of therapy in various clinical scenarios

  • Inadequate characterization of drug-drug interactions, particularly in HIV co-infected patients receiving antiretroviral therapy

  • Insufficient evidence regarding protionamide's place in newer, shorter MDR-TB regimens

  • Need for improved formulations or adjunctive therapies to mitigate adverse effects

Research into the mechanism of action of protionamide continues to provide insights that may inform the development of new compounds designed to overcome resistance mechanisms . Structural studies of target-compound interactions offer particular promise for rational drug design approaches.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator